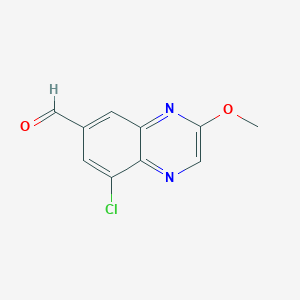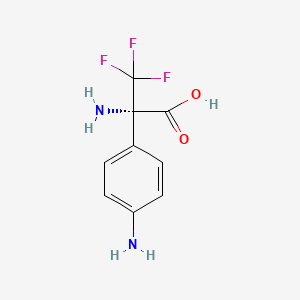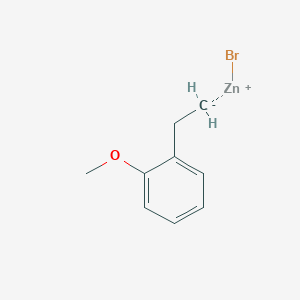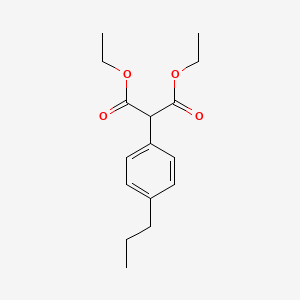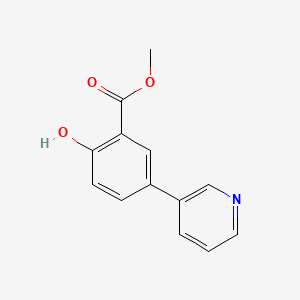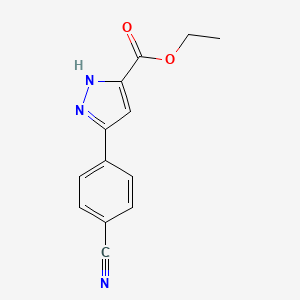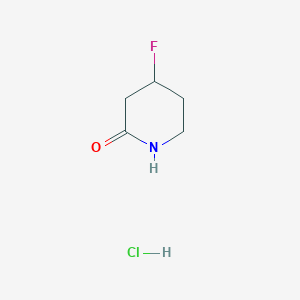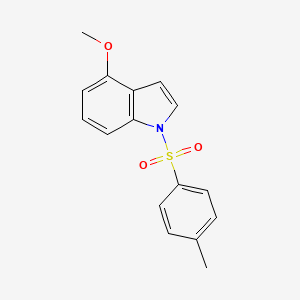
4-Methoxy-1-(P-tolylsulfonyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-(P-tolylsulfonyl)indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their biological and pharmacological activities. The presence of the methoxy group at the 4-position and the p-tolylsulfonyl group at the 1-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-(P-tolylsulfonyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyindole and p-toluenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methoxyindole is reacted with p-toluenesulfonyl chloride in the presence of a base to yield the desired product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-(P-tolylsulfonyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and p-tolylsulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
4-Methoxy-1-(P-tolylsulfonyl)indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research into its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities, is ongoing.
Industry: It is utilized in the development of novel pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(P-tolylsulfonyl)indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-Methoxyindole: Lacks the p-tolylsulfonyl group, resulting in different chemical properties and biological activities.
1-(P-tolylsulfonyl)indole:
Other Indole Derivatives: Compounds such as 5-methoxyindole and 6-methoxyindole share structural similarities but differ in the position of the methoxy group, affecting their chemical behavior and uses.
Uniqueness: 4-Methoxy-1-(P-tolylsulfonyl)indole is unique due to the combined presence of the methoxy and p-tolylsulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H15NO3S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-methoxy-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(18,19)17-11-10-14-15(17)4-3-5-16(14)20-2/h3-11H,1-2H3 |
InChI Key |
AAAVYQGZECVTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


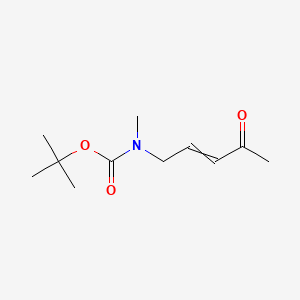
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)
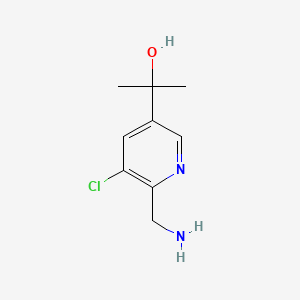
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
